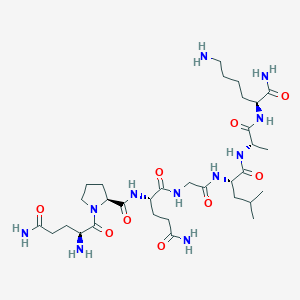

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide

Descripción

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide (sequence: Gln-Pro-Gln-Gly-Leu-Ala-Lys-NH₂) is a synthetic heptapeptide with a molecular weight of approximately 756.85 g/mol (calculated). Proline (Pro) and glycine (Gly) residues may contribute to conformational flexibility or stability .

Propiedades

Número CAS |

605671-51-0 |

|---|---|

Fórmula molecular |

C32H57N11O9 |

Peso molecular |

739.9 g/mol |

Nombre IUPAC |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C32H57N11O9/c1-17(2)15-22(30(50)39-18(3)28(48)41-20(27(37)47)7-4-5-13-33)40-26(46)16-38-29(49)21(10-12-25(36)45)42-31(51)23-8-6-14-43(23)32(52)19(34)9-11-24(35)44/h17-23H,4-16,33-34H2,1-3H3,(H2,35,44)(H2,36,45)(H2,37,47)(H,38,49)(H,39,50)(H,40,46)(H,41,48)(H,42,51)/t18-,19-,20-,21-,22-,23-/m0/s1 |

Clave InChI |

ZUKCHHOKBCFPPP-LLINQDLYSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de L-Glutaminil-L-prolil-L-glutaminilglicil-L-leucil-L-alanil-L-lisinamida normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos generales incluyen:

Unión del primer aminoácido: a la resina.

Desprotección: del grupo protector del aminoácido.

Acoplamiento: del siguiente aminoácido utilizando reactivos de acoplamiento como HBTU o DIC.

Repetición: de los ciclos de desprotección y acoplamiento hasta que se logre la secuencia deseada.

Escisión: del péptido de la resina y eliminación de los grupos protectores de la cadena lateral usando un cóctel de escisión (por ejemplo, basado en TFA).

Métodos de Producción Industrial

La producción industrial de péptidos a menudo emplea sintetizadores de péptidos automatizados, que agilizan el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando un alto rendimiento y pureza. Además, los avances en la tecnología del ADN recombinante permiten la producción de péptidos en sistemas microbianos, donde los genes que codifican el péptido se insertan en bacterias o levaduras para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

L-Glutaminil-L-prolil-L-glutaminilglicil-L-leucil-L-alanil-L-lisinamida puede sufrir varias reacciones químicas, incluyendo:

Hidrólisis: Ruptura de los enlaces peptídicos en presencia de agua, a menudo catalizada por enzimas como las proteasas.

Oxidación: Modificaciones oxidativas, particularmente en residuos de aminoácidos como la metionina o la cisteína.

Reducción: Reducción de los puentes disulfuro si están presentes.

Sustitución: Las cadenas laterales de los aminoácidos pueden sufrir reacciones de sustitución, como la alquilación o la acilación.

Reactivos y Condiciones Comunes

Hidrólisis: Hidrólisis enzimática utilizando proteasas o hidrólisis ácida/básica.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido performico.

Reducción: Agentes reductores como el ditiotreitol (DTT) o el β-mercaptoetanol.

Sustitución: Agentes alquilantes como la iodoacetamida o agentes acilantes como el anhídrido acético.

Principales Productos Formados

Hidrólisis: Fragmentos peptídicos más cortos o aminoácidos individuales.

Oxidación: Residuos de aminoácidos oxidados.

Reducción: Péptido reducido con grupos tiol libres.

Sustitución: Péptido modificado con cadenas laterales sustituidas.

Aplicaciones Científicas De Investigación

Química: Utilizado como un péptido modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Investigado por su papel en la señalización celular y las interacciones proteicas.

Medicina: Posibles aplicaciones terapéuticas, incluyendo como sistema de administración de fármacos o en vacunas basadas en péptidos.

Industria: Utilizado en el desarrollo de materiales basados en péptidos y como componente en ensayos bioquímicos.

Mecanismo De Acción

El mecanismo de acción de L-Glutaminil-L-prolil-L-glutaminilglicil-L-leucil-L-alanil-L-lisinamida depende de su objetivo biológico específico. Los péptidos pueden interactuar con receptores, enzimas u otras proteínas, modulando su actividad. Los objetivos moleculares y las vías involucradas pueden incluir:

Unión al Receptor: Los péptidos pueden unirse a los receptores de la superficie celular, desencadenando cascadas de señalización intracelular.

Inhibición/Activación Enzimática: Los péptidos pueden actuar como inhibidores o activadores de enzimas, afectando las vías metabólicas.

Interacciones Proteína-Proteína: Los péptidos pueden modular las interacciones entre proteínas, influyendo en los procesos celulares.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Comparisons

Table 1: Structural Features of Selected Peptides

Key Observations :

- The target compound is smaller (7 residues) compared to Rusalatide Acetate (20+ residues) and lacks disulfide bonds or salt formulations, which are critical for the stability and solubility of larger peptides .

- Proline-rich sequences (e.g., Pro-Ala-Gly ) share conformational flexibility with the target compound but lack functional residues like lysine or glutamine.

Functional and Therapeutic Comparisons

Key Observations :

Pharmacokinetic and Stability Considerations

- Enzymatic Degradation: The absence of non-natural residues (e.g., cyclopropyl-alanine ) or D-amino acids makes the target compound susceptible to proteolysis compared to modified analogs.

- Solubility : Neutral residues (Gln, Gly) may enhance water solubility, but the lack of salt formulations (cf. Rusalatide ) could reduce bioavailability.

- Conformational Flexibility : Proline and glycine residues may enable helical or turn structures, similar to larger peptides like those in , but without the added complexity of multiple proline repeats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.